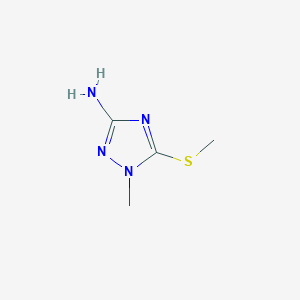
ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Structures and Hydrogen Bonding
- Ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate, a related compound, forms a chain structure linked by a combination of N-H...N and C-H...N hydrogen bonds, contributing to the understanding of supramolecular structures in chemistry (Costa et al., 2007).
Chemical Synthesis and Transformation
- The rearrangement of 1-β-D-Ribofuranosyl-5-aminoimidazole to a 4-β-D-Ribofuranosylaminoimidazole using this compound as a precursor demonstrates its utility in complex organic synthesis processes (Ewing et al., 1995).
- The synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, an intermediate of Olmesartan, exemplifies its role in pharmaceutical intermediates production (Shen Zheng-rong, 2007).
Antimicrobial Activities
- Modified derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a similar compound, exhibit antimicrobial activities against various bacteria and fungi, highlighting potential pharmaceutical applications (Desai et al., 2019).
Nucleoside Synthesis
- Ethyl 5-amino-1-β-D-arabinofuranosylimidazole-4-carboxylate, another related compound, has been used in the synthesis of imidazole nucleosides, which are important in biochemical research (Mackenzie & Shaw, 1978).
Materials Science and Corrosion Inhibition
- Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, act as corrosion inhibitors for mild steel, suggesting applications in industrial processes (Dohare et al., 2017).
Pharmacophore Development and Medicinal Chemistry
- Studies on thromboxane synthase inhibitors have used analogues of 4-[[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl] ethoxy]methyl]benzoic acid, demonstrating the relevance of imidazole derivatives in drug development (Manley et al., 1987).
Mecanismo De Acción
- Imidazole derivatives often interact with proteins, enzymes, or nucleic acids due to their structural versatility .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Action Environment
Análisis Bioquímico
Biochemical Properties
Ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form coordination compounds with metal ions such as cobalt (Co2+), which can inhibit photosynthetic electron flow and ATP synthesis . This interaction highlights its potential as a Hill reaction inhibitor, which could be useful in studying photosynthetic processes.
Cellular Effects
This compound affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can lead to the inhibition of ATP synthesis, which is crucial for cellular energy production . This inhibition can have downstream effects on cellular functions, including reduced cell proliferation and altered metabolic activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form coordination complexes with metal ions, leading to enzyme inhibition. This compound’s ability to inhibit ATP synthesis by interacting with metal ions like cobalt (Co2+) is a key aspect of its molecular mechanism . Additionally, it may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can degrade under certain conditions, which may affect its long-term efficacy in biochemical assays . Understanding its temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it could potentially cause toxic or adverse effects. For instance, excessive inhibition of ATP synthesis could lead to cellular energy deficits and impaired cell function . It is essential to determine the optimal dosage range to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, its interaction with metal ions can influence metabolic flux and metabolite levels . Understanding these metabolic pathways is important for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and toxicity . Studying its transport and distribution can provide insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with metal ions could influence its localization to mitochondria, where it can inhibit ATP synthesis . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)10-4(2)9-5/h3,8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSXLQGOMPVZPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336736 |
Source


|
| Record name | ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32704-58-8 |
Source


|
| Record name | ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)
![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)





